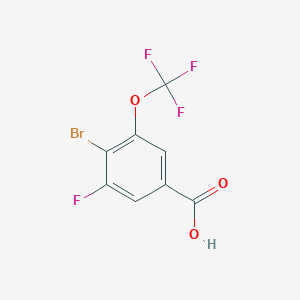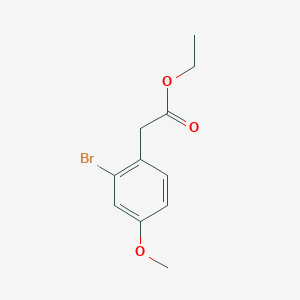
5-Tert-butyl-4-methyl-1,3-thiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-4-methyl-1,3-thiazole-2-carboxylate: is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-4-methyl-1,3-thiazole-2-carboxylate typically involves the reaction of appropriate thiazole precursors with tert-butyl and methyl substituents. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Using thioamides and α-haloketones under acidic or basic conditions to form the thiazole ring.
Substitution Reactions: Introducing tert-butyl and methyl groups through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the thiazole ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound’s thiazole ring can be used in bioconjugation reactions, linking biomolecules for various biological studies.
Medicine:
Drug Development: Thiazole derivatives, including 5-Tert-butyl-4-methyl-1,3-thiazole-2-carboxylate, are explored for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-4-methyl-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Thiazole: The parent compound, which shares the core thiazole ring structure.
4-Methylthiazole: Similar in structure but lacks the tert-butyl group.
2-Aminothiazole: Contains an amino group instead of the carboxylate group.
Uniqueness: 5-Tert-butyl-4-methyl-1,3-thiazole-2-carboxylate is unique due to the presence of both tert-butyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents with the thiazole ring enhances its potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H12NO2S- |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C9H13NO2S/c1-5-6(9(2,3)4)13-7(10-5)8(11)12/h1-4H3,(H,11,12)/p-1 |
InChI Key |
QEMIYJXWWQRCRT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC(=N1)C(=O)[O-])C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B12331052.png)
![Mesylate[(di(1-adamantyl)-n-butylphosphine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B12331060.png)
![Methyl 2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetate](/img/structure/B12331061.png)





![[3-hydroxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12331103.png)
![2-Cyano-3-[4-(trifluoromethyl)phenyl]propionic Acid](/img/structure/B12331111.png)


